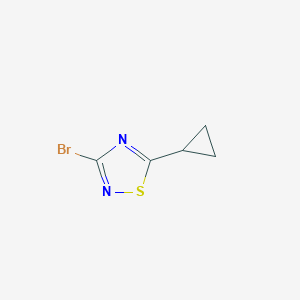

3-Bromo-5-cyclopropyl-1,2,4-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-5-cyclopropyl-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom at the 3-position and a cyclopropyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with thiocarbonyl diimidazole to form the intermediate, which is then treated with bromine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 3-position serves as a primary site for nucleophilic substitution (SNAr). This reaction is facilitated by the electron-withdrawing nature of the thiadiazole ring, which activates the leaving group.

Key Examples :

-

Amine Substitution : Reaction with primary aliphatic amines (e.g., n-propylamine) in toluene using triethylamine as a base yields N-alkylated derivatives. Cycloalkylamines (e.g., cyclopropylamine) show reduced yields (~65%) compared to aliphatic amines (~91%) .

-

Thiol Substitution : Thiols displace bromine under basic conditions (e.g., K2CO3), forming thioether derivatives.

Table 1: Nucleophilic Substitution Reactions

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids. This method enables the introduction of aryl or heteroaryl groups at the 3-position.

Key Observations :

-

Electron-Deficient Boronic Acids : Reactions with electron-deficient partners (e.g., p-tolylboronic acid) proceed efficiently in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water .

-

Substituent Effects : Electron-withdrawing groups on the boronic acid enhance coupling efficiency, with yields ranging from 56% to 71% .

Table 2: Suzuki–Miyaura Cross-Coupling Examples

Cyclization Reactions

The thiadiazole scaffold undergoes cyclization to form fused heterocycles, such as imidazo[2,1-b] thiadiazoles, which are pharmacologically relevant.

Example Synthesis :

-

Reaction with phenacyl bromides (e.g., 4-chlorophenacyl bromide) in ethanol under reflux forms 2-cyclopropyl-5,6-diarylimidazo[2,1-b]-1,3,4-thiadiazoles. Phosphorus pentoxide is added to drive the reaction to completion .

Key Product :

-

Anticancer Derivatives : 5-Bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b] thiadiazole (NSC D-96022/1) showed selective activity against leukemic cell lines .

Oxidation and Reduction Reactions

The thiadiazole ring is susceptible to redox transformations:

-

Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the sulfur atom, forming sulfoxide or sulfone derivatives.

-

Reduction : Sodium borohydride (NaBH4) reduces the ring’s electron-deficient system, though detailed product profiles remain understudied.

Thiocyanation and Halogen Exchange

-

Thiocyanation : Reaction with potassium thiocyanate (KSCN) introduces a thiocyanate group at the 5-position, enhancing biological activity .

-

Bromine Exchange : Halogen displacement with iodide (e.g., KI) under catalytic conditions yields 3-iodo derivatives, though this is less explored .

Biological Relevance

Substituted derivatives of 3-bromo-5-cyclopropyl-1,2,4-thiadiazole exhibit anticancer and anticonvulsant activities:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

3-Bromo-5-cyclopropyl-1,2,4-thiadiazole has demonstrated significant antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that it can effectively inhibit pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been studied for its anticancer potential. A derivative was tested in clinical trials for breast cancer treatment, showing promising results in reducing tumor size . The mechanism involves the compound's ability to interact with specific enzymes or receptors that are critical for cancer cell proliferation.

Mechanism of Action

The biological activity of this compound is attributed to its ability to inhibit enzymes involved in disease processes. The bromine atom enhances reactivity towards nucleophiles, allowing the compound to bind effectively to target proteins .

Agricultural Chemistry

This compound is being explored for its potential use in developing agrochemicals such as herbicides and fungicides. Its unique chemical properties allow it to be an effective agent in controlling various plant pathogens and pests .

Materials Science

In materials science, this compound is investigated for its role in synthesizing advanced materials. Its electronic properties make it a candidate for developing polymers and nanomaterials with specific functionalities .

Case Studies

Case Study on Antimicrobial Efficacy

In a comparative study against standard antibiotics, derivatives of this compound exhibited lower Minimum Inhibitory Concentration (MIC) values than conventional treatments for resistant bacterial strains . This highlights the potential of this compound as a viable alternative in antibiotic therapy.

Case Study on Anticancer Activity

A clinical trial involving a derivative of this compound showed a significant reduction in tumor size among patients with advanced breast cancer. The study emphasized the importance of further research into its mechanism of action and potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) or topoisomerases, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-5-chloro-1,2,4-thiadiazole: Similar structure but with a chlorine atom instead of a cyclopropyl group.

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole: Similar structure but with a different thiadiazole ring configuration.

Uniqueness

3-Bromo-5-cyclopropyl-1,2,4-thiadiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the cyclopropyl group can enhance its stability and interaction with biological targets compared to other thiadiazole derivatives .

Biologische Aktivität

3-Bromo-5-cyclopropyl-1,2,4-thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The unique structural features of 1,2,4-thiadiazoles contribute to their ability to interact with biological targets, making them significant in drug development.

Chemical Structure and Properties

The compound's structure includes a bromine atom at the 3-position and a cyclopropyl group at the 5-position of the thiadiazole ring. This specific substitution pattern influences its reactivity and biological activity. Thiadiazole derivatives are characterized by their ability to cross cellular membranes and interact with various biomolecules, which is crucial for their pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A review of thiadiazole derivatives highlighted that many compounds within this class show potent cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.04 µM to 23.6 µM against breast cancer cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Bromo-5-cyclopropyl-TDZ | MDA-MB-231 (Breast) | 1.78 |

| Thiadiazole Derivative A | CTC (Lung) | 0.913 |

| Thiadiazole Derivative B | Pancreatic Cancer | 1.7 |

The mechanism of action often involves the induction of apoptosis in cancer cells without affecting normal cells significantly . This selectivity is crucial for reducing side effects in cancer therapies.

Antimicrobial Activity

Thiadiazoles have also been evaluated for their antimicrobial properties. Studies show that compounds like this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria . For example:

Table 2: Antimicrobial Efficacy of Thiadiazoles

| Compound | Target Organism | Inhibition (%) |

|---|---|---|

| 3-Bromo-5-cyclopropyl-TDZ | S. aureus | 80 |

| Thiadiazole Derivative C | E. coli | 76 |

| Thiadiazole Derivative D | C. albicans | 85 |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazoles has been documented in various studies. They exhibit the ability to inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), which are pivotal in inflammatory processes .

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. The thiadiazole ring facilitates binding to these targets, leading to modulation of biochemical pathways associated with cell proliferation and inflammation .

Case Studies

Several case studies have highlighted the efficacy of thiadiazoles in preclinical models:

- Anticancer Study : A study conducted on mice bearing tumor xenografts showed that administration of a thiadiazole derivative led to significant tumor reduction compared to controls.

- Antimicrobial Evaluation : In vitro studies demonstrated that the compound effectively inhibited bacterial growth in cultures resistant to standard antibiotics.

Eigenschaften

IUPAC Name |

3-bromo-5-cyclopropyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFKIHZJKVIGMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NS2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.